molecular formula C5H6ClNO2 B1357804 3(2H)-Isoxazolone, 2-(chloromethyl)-5-methyl- CAS No. 69513-43-5

3(2H)-Isoxazolone, 2-(chloromethyl)-5-methyl-

Cat. No. B1357804
CAS RN: 69513-43-5
M. Wt: 147.56 g/mol
InChI Key: BLVDUEBKNOYSAD-UHFFFAOYSA-N
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Description

Isoxazolones, such as "3(2H)-Isoxazolone, 2-(chloromethyl)-5-methyl-", are a class of heterocyclic organic compounds characterized by a five-membered ring structure containing an oxygen atom and a nitrogen atom. These compounds are of significant interest due to their diverse range of biological activities and their utility in organic synthesis as intermediates for the production of various pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of isoxazolone derivatives has been explored through various methods. One novel route to 5-substituted 3-isoxazolols involves the cyclization of N, O-DiBoc beta-keto hydroxamic acids, which are synthesized from acyl Meldrum's acids. This method avoids the formation of byproducts and offers a versatile three-step procedure for converting carboxylic acid derivatives into the desired isoxazolols . Another approach includes the preparation of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides from dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate, followed by chemoselective nucleophilic chemistry to achieve trisubstituted isoxazoles . Additionally, a green synthesis method has been developed using an agro-waste-based solvent medium to produce 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones with high yields and eco-friendly conditions .

Molecular Structure Analysis

Isoxazolones exhibit interesting tautomeric behavior, where the compounds can exist in different forms depending on the solvent's polarity. For instance, 5-hydroxyisoxazoles can exist in the OH form in aqueous and chloroform solutions, and in the solid phase, while isoxazol-5-ones can exist as mixtures of the CH and NH forms in solution . The tautomerism of these compounds is an important aspect of their molecular structure and influences their chemical reactivity and physical properties.

Chemical Reactions Analysis

Isoxazolones can undergo various chemical reactions, including nucleophilic substitutions. For example, 3-chloromethyl-2(3H)-benzothiazolones, which share structural similarities with isoxazolones, can react with different nucleophiles such as potassium acetate and sodium azide to yield substituted products . Isoxazolones can also participate in cyclization reactions with amino compounds to form pyrimidinones and triazinones .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazolones are influenced by their tautomeric forms and substituents. These compounds are generally acidic, with strengths comparable to carboxylic acids . Their solubility and stability can vary depending on the nature of the substituents and the solvent used. The electrochemical behavior of isoxazole derivatives has been studied, showing that they exhibit significant oxidation and reduction potentials, which can be leveraged for their antioxidant properties .

Scientific Research Applications

Photoredox Catalysis and Larvicidal Activity

Isoxazole-5(4H)-ones, including derivatives similar to 3(2H)-Isoxazolone, have shown potential in the field of photoredox catalysis and larvicidal activity against Aedes aegypti. Researchers investigated photochemical reactions in continuous flow conditions, leading to the synthesis of isoxazolones that displayed growth inhibitory effects on mosquito larvae (Sampaio et al., 2023).

Chemical Properties and Transformations

Isoxazolones have been studied for their chemical properties, including reactions with nucleophiles and oxidizing agents, leading to the formation of various derivatives and demonstrating their versatility in organic synthesis (Batra et al., 1990).

Synthesis of Hydroxypyrazoles and Isoxazolones

A study on the synthesis of hydroxypyrazoles and isoxazolones from specific reactions highlighted the utility of isoxazolones in creating diverse chemical compounds (Flores et al., 2002).

Biological Activities

Isoxazolone derivatives have been synthesized and investigated for various biological activities such as antimicrobial, antiviral, anti-inflammatory, antioxidant, and anticancer properties. These derivatives are found in natural products and drugs, emphasizing their significance in medicinal chemistry (Setia et al., 2020).

Antimicrobial Activities

Specific isoxazolone derivatives have been synthesized and tested for antimicrobial activity, underlining their potential as therapeutic agents (Kömürcü et al., 1995).

Cytotoxic Activities

Research has been conducted on the synthesis of isoxazolone derivatives and their evaluation for cytotoxic activities, indicating their potential use in developing novel anticancer drugs (Rollas et al., 2011).

Antineoplastic Properties

A family of substituted hydrazonoisoxazolones was studied for their antineoplastic activities, showing significant effects in human promyelocytic leukaemia cells (Bustos et al., 2016).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for detailed safety information .

Future Directions

The future directions in the study of isoxazolones could involve exploring their potential uses in pharmaceuticals and materials science, given their versatile chemical properties .

properties

IUPAC Name

2-(chloromethyl)-5-methyl-1,2-oxazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNO2/c1-4-2-5(8)7(3-6)9-4/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLVDUEBKNOYSAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(O1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10605580
Record name 2-(Chloromethyl)-5-methyl-1,2-oxazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10605580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3(2H)-Isoxazolone, 2-(chloromethyl)-5-methyl-

CAS RN

69513-43-5
Record name 2-(Chloromethyl)-5-methyl-1,2-oxazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10605580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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